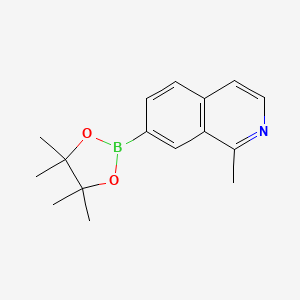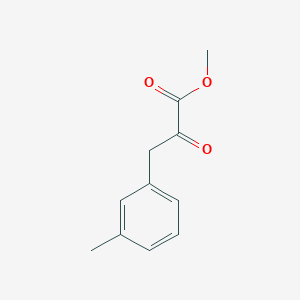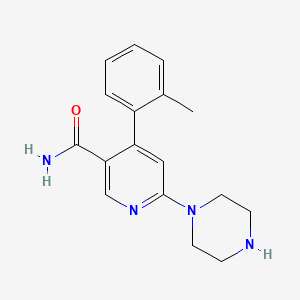
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl and trifluoroethyl groups, along with a boronic acid functional group. The combination of these substituents imparts distinct chemical and physical properties, making it a valuable building block in various chemical transformations and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to alkyl or aryl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethyl group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products Formed
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is explored for its potential as a bioactive molecule in drug discovery and development.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound finds applications in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups in biological molecules.
Pathways Involved: The compound can modulate enzymatic activities and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Pyrazoleboronic Acid Pinacol Ester
- 1-Boc-pyrazole-4-boronic Acid Pinacol Ester
- 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid
Uniqueness
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid stands out due to its unique combination of substituents, which impart distinct reactivity and stability. The presence of both dimethyl and trifluoroethyl groups enhances its lipophilicity and electronic properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H10BF3N2O2 |
|---|---|
Peso molecular |
221.98 g/mol |
Nombre IUPAC |
[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H10BF3N2O2/c1-4-6(8(14)15)5(2)13(12-4)3-7(9,10)11/h14-15H,3H2,1-2H3 |
Clave InChI |
QNZADCJWAPXZMY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N(N=C1C)CC(F)(F)F)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)
![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)



![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)


![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
